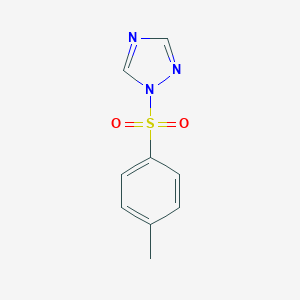

1-Tosyl-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Organic Chemistry

1,2,4-triazole is an organic heterocyclic compound with a five-membered ring structure containing three nitrogen atoms and two carbon atoms. bohrium.com It exists in two tautomeric forms: 1H and 4H-1,2,4-triazole. bohrium.com This nucleus is a fundamental building block in organic synthesis and medicinal chemistry. imist.maresearchgate.net

Significance of Nitrogen-Containing Heterocycles in Medicinal and Materials Science

Nitrogen-containing heterocycles are a cornerstone of modern science, with wide-ranging applications in both medicinal chemistry and materials science. chemrj.orgopenmedicinalchemistryjournal.com Their structural diversity and ability to participate in various chemical interactions make them privileged scaffolds in drug discovery and the development of functional materials. chemrj.orgmdpi.com

In medicinal chemistry, a significant percentage of FDA-approved drugs contain a nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com An analysis revealed that 59% of small-molecule drugs approved by the U.S. FDA feature nitrogen heterocycles. msesupplies.com This prevalence is attributed to their ability to mimic natural products and metabolites, and to form crucial hydrogen bonds with biological targets like enzymes and receptors. openmedicinalchemistryjournal.comnih.govijsrtjournal.com The presence of nitrogen atoms imparts specific physicochemical properties that are essential for biological activity. openmedicinalchemistryjournal.com Many nitrogen heterocycles exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. imist.mamdpi.comresearchgate.net

In materials science, nitrogen heterocycles are utilized as building blocks for polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.comnumberanalytics.com Their capacity for hydrogen bonding, metal coordination, and π–π stacking interactions makes them ideal for creating multifunctional polymers with tailored properties. chemrj.orgmsesupplies.com For example, they are used in the development of conducting polymers and as ligands to enhance the selectivity and activity of catalysts. numberanalytics.com

Distinction and Importance of 1,2,4-Triazole Isomers

Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. imist.manih.gov Both are five-membered rings with the molecular formula C₂H₃N₃, but they differ in the arrangement of their three nitrogen atoms. imist.manih.gov This structural difference leads to distinct chemical properties and applications.

1,2,4-triazole and its derivatives are particularly significant due to their broad spectrum of biological activities. imist.maresearchgate.net They are key components in numerous antifungal, antibacterial, and anticancer agents. bohrium.comsemanticscholar.org The 1,2,4-triazole scaffold is a common feature in many commercially available drugs. semanticscholar.org In contrast, while 1,2,3-triazoles also have important applications, particularly in "click chemistry," the 1,2,4-isomer has been more extensively explored for its diverse therapeutic potential. nih.govnih.gov The ability of the 1,2,4-triazole ring to act as a stable scaffold that can be readily functionalized allows for the creation of large libraries of compounds for drug discovery. nih.gov

Introduction to Sulfonyl Groups in Organic Synthesis

The sulfonyl group (R-S(=O)₂-R') is a functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This group is a key component in a variety of organic compounds and plays a crucial role in modern organic synthesis. ontosight.ai

Role of Tosyl Group in Chemical Transformations

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is derived from p-toluenesulfonic acid. proprep.comwikipedia.org It is one of the most widely used sulfonyl groups in organic chemistry due to its versatility. proprep.comvedantu.com The tosyl group serves two primary functions in chemical transformations: as a protecting group and as an excellent leaving group. proprep.comvedantu.com

As a protecting group, the tosyl group is often used to protect alcohols and amines during a chemical reaction. wikipedia.orgvedantu.com It can be readily introduced and subsequently removed under specific conditions, allowing other parts of the molecule to react selectively. vedantu.com

More significantly, the tosyl group functions as an exceptional leaving group in nucleophilic substitution and elimination reactions. proprep.commasterorganicchemistry.com Alcohols, which are typically poor leaving groups, can be converted to tosylates. masterorganicchemistry.com The tosylate anion is a very stable, weak base, making it an excellent leaving group and facilitating reactions that would otherwise be difficult to achieve with the corresponding alcohol. masterorganicchemistry.com

Contextualization of 1-Tosyl-1H-1,2,4-triazole within Broader Triazole Research

The compound this compound combines the features of a 1,2,4-triazole ring and a tosyl group. This strategic combination makes it a valuable reagent in organic synthesis. The tosyl group enhances the reactivity of the triazole ring, making it a good leaving group in certain reactions. This property is exploited in various synthetic transformations.

Research into tosyl-substituted triazoles is part of a broader effort to develop new synthetic methodologies and create novel molecules with potential applications in medicine and materials science. The study of compounds like this compound contributes to a deeper understanding of the reactivity of both triazoles and sulfonyl-containing compounds, paving the way for the design of new catalysts, ligands, and biologically active molecules. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-8-2-4-9(5-3-8)15(13,14)12-7-10-6-11-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWABQNSSIQCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393134 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13578-51-3 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Tosyl 1h 1,2,4 Triazole and Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the 1-Tosyl-1H-1,2,4-triazole molecule from specifically designed starting materials.

Preparation of this compound from Precursors

The direct preparation of this compound has been reported, resulting in a crystalline solid. The structure of the synthesized compound was confirmed using X-ray crystallography, which provided detailed insights into its molecular geometry. The analysis revealed a monoclinic crystal system with a distorted tetrahedral geometry around the sulfur atom. researchgate.net

Crystal-Experimental Data for this compound researchgate.net

| Parameter | Value |

| Empirical Formula | C₉H₉N₃O₂S |

| Formula Weight | 223.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Dimensions (a) | 7.541(4) Å |

| Cell Dimensions (b) | 17.958(8) Å |

| Cell Dimensions (c) | 8.091(4) Å |

| Cell Dimensions (β) | 111.16(4)° |

| Volume | 1021.8(9) ų |

| Z | 4 |

Acylation of O-perbenzoylated N1-tosyl-C-β-d-glucopyranosyl formamidrazone

The acylation of complex amidrazone precursors, such as O-perbenzoylated N1-tosyl-C-β-d-glucopyranosyl formamidrazone, represents a potential pathway to functionalized 1,2,4-triazoles. In this type of reaction, the amidrazone moiety serves as a key building block. The acylation step, typically followed by cyclization, would lead to the formation of the triazole ring. This method allows for the introduction of significant structural complexity, such as the glucopyranosyl group, onto the triazole core.

Acylation of C-glucosyl toluene sulfonyl hydrazone with aromatic acid chloride

The reaction between a sulfonyl hydrazide and an acyl chloride is a fundamental method for forming N-acylsulfonylhydrazides, which are precursors for various heterocyclic compounds. A relevant example is the direct condensation of p-toluenesulfonyl hydrazide with an aromatic acid chloride, such as 1-naphthoyl chloride, in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. orgsyn.org This reaction proceeds efficiently to yield the corresponding N-acyl-4-methylbenzenesulfonohydrazide. orgsyn.org While this specific reaction leads to an intermediate for aldehyde synthesis via the McFadyen-Stevens reaction, similar strategies involving different acylating agents and subsequent cyclization conditions could be adapted to form the 1,2,4-triazole (B32235) ring.

General Synthetic Routes to 1,2,4-Triazole Scaffolds Applicable to Tosyl Derivatives

Several general synthetic strategies for constructing the 1,2,4-triazole ring are well-established and can be applied to the synthesis of tosyl-substituted derivatives. Copper-catalyzed methods are particularly prominent due to their efficiency and versatility.

Copper-Catalyzed Synthesis Methods

Copper catalysts have proven to be highly effective in the synthesis of 1,2,4-triazoles from a variety of simple and readily available starting materials. isres.orgacs.org These methods often feature mild reaction conditions, broad substrate scope, and good functional group tolerance. isres.org Different copper-catalyzed approaches include the cycloaddition of aryl diazonium salts and isocyanides, which can selectively produce 1,5-disubstituted 1,2,4-triazoles, and the coupling of amidines with nitriles. acs.orgfrontiersin.org Another powerful technique involves a cascade addition-oxidative cyclization of nitriles with amidines, using a heterogeneous copper(I) complex and air as the oxidant, to afford a wide range of 1,2,4-triazole derivatives in high yields. organic-chemistry.org

Examples of Copper-Catalyzed 1,2,4-Triazole Syntheses

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Amidines and Nitriles | Copper Catalyst | 1,2,4-Triazole Derivatives | acs.org |

| Amidines and Trialkylamines | Cu Catalyst, K₃PO₄, O₂ | 1,3-Disubstituted 1,2,4-Triazoles | isres.orgorganic-chemistry.org |

| Nitriles and Hydroxylamine | Cu(OAc)₂ | Substituted 1,2,4-Triazoles | nih.govacs.org |

| Amides and Nitriles | [Phen-MCM-41-CuBr], O₂ | 3,5-Disubstituted 1,2,4-Triazoles | nih.gov |

One-Pot Synthesis from Hydroxylamine and Nitriles

A particularly efficient and practical copper-catalyzed method is the one-pot synthesis of substituted 1,2,4-triazoles from two different nitriles and hydroxylamine. nih.govacs.org This protocol utilizes inexpensive copper(II) acetate (Cu(OAc)₂) as the catalyst and does not require an inert atmosphere. isres.orgacs.org

The reaction proceeds through a sequence of steps:

Amidoxime Formation : An intermolecular nucleophilic addition of hydroxylamine to one of the nitriles (R¹-CN) occurs first, forming an amidoxime intermediate. acs.orgresearchgate.net

Copper-Catalyzed Coupling : The amidoxime then couples with a copper complex of the second nitrile (R²-CN). acs.org

Cyclization and Dehydration : Finally, an intramolecular dehydration and cyclization of the resulting intermediate yields the desired 1,2,4-triazole product, regenerating the Cu(II) catalyst. acs.org

This method is valued for its operational simplicity and its ability to tolerate a wide array of functional groups, making it a useful strategy for generating diverse 1,2,4-triazole derivatives in moderate to good yields. isres.orgacs.org

Cascade Addition-Oxidation Cyclization of Amides and Nitriles

A notable method for the synthesis of 1,2,4-triazole derivatives is the cascade addition-oxidation cyclization of amides and nitriles. In 2019, a facile copper-catalyzed one-pot method was developed for the preparation of 3,5-disubstituted-1,2,4-triazoles from these starting materials. researchgate.netorganic-chemistry.org This reaction utilizes oxygen as the oxidant and is catalyzed by a complex of MCM-41 and cuprous bromide, specifically [phen-MCM-41-CuBr], achieving a high yield of up to 91%. researchgate.netorganic-chemistry.org This pathway has been effectively used to prepare a variety of 1,2,4-triazole derivatives. researchgate.netorganic-chemistry.org

The heterogeneous nature of the copper(I) catalyst, supported on 1,10-phenanthroline-functionalized MCM-41, allows for its easy recovery and recycling for up to eight times with nearly consistent activity. The reaction is typically carried out in solvents like 1,2-dichlorobenzene or DMSO at temperatures ranging from 120–130 °C, with air serving as the oxidant. beilstein-journals.org This method provides a practical and efficient route to a wide array of 1,2,4-triazole derivatives in high yields. beilstein-journals.org While this method is demonstrated for 3,5-disubstituted-1,2,4-triazoles, its direct application for the synthesis of this compound would likely involve the subsequent tosylation of the resulting triazole ring.

Oxidative Coupling Reactions with N-C and N-N Bond Formation

Oxidative coupling reactions that form both N-C and N-N bonds are a powerful tool in the synthesis of 1,2,4-triazoles. A copper-catalyzed reaction has been developed that utilizes an atmosphere of air to achieve sequential N-C and N-N bond-forming oxidative coupling. mdpi.com This method is advantageous due to the use of readily available and inexpensive starting materials and a copper catalyst, and it demonstrates tolerance to a wide range of functional groups. mdpi.com

Another approach involves an amine oxidase-inspired catalysis for the regioselective synthesis of 1,2,4-triazoles. This biomimetic protocol uses an o-quinone catalyst in a multi-step cascade reaction that includes primary amine oxidation and C-N bond formation through a sequence of dynamic transamination, electrocyclization, and secondary amine dehydrogenation. nih.gov The reaction is catalyzed by a 1,10-phenanthroline-5,6-dione (phd) catalyst in the presence of a Lewis acid co-catalyst like FeCl3, with oxygen as the terminal oxidant. nih.gov This method is noted for being atom-economical and environmentally benign, producing only water and ammonia as byproducts. nih.gov

Furthermore, a metal-free intermolecular mechanism for the synthesis of 1,2,4-triazole scaffolds from hydrazones and amines under aerobic oxidative conditions has been reported. This reaction proceeds through a cascade of C-H functionalization, the formation of double C-N bonds, and oxidative aromatization. researchgate.net

While these methods are effective for the synthesis of the 1,2,4-triazole core, the direct synthesis of this compound via these oxidative coupling reactions would likely require a subsequent tosylation step.

Metal-Free Synthetic Approaches

Metal-free synthetic approaches for the preparation of 1,2,4-triazoles have gained significant attention due to their environmental and economic advantages. These methods often involve milder reaction conditions and avoid the use of potentially toxic and expensive metal catalysts.

Microwave-Assisted Synthesis from Hydrazines and Formamide (B127407)

A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines and formamide under microwave irradiation. researchgate.netbeilstein-journals.org This catalyst-free approach proceeds smoothly and exhibits excellent functional-group tolerance, short reaction times, and high yields. beilstein-journals.org The optimization of this reaction has shown that using 20 equivalents of formamide at 160°C for 10 minutes under microwave irradiation can provide a yield of up to 74%. beilstein-journals.org A variety of aryl and aliphatic hydrazines have been successfully converted into their corresponding triazoles with yields ranging from 54–81%. beilstein-journals.org The proposed reaction pathway involves a transamidation step followed by condensation with formamide. beilstein-journals.org

To synthesize this compound using this method, one could potentially use tosylhydrazine as the starting hydrazine derivative. Alternatively, the parent 1H-1,2,4-triazole can be synthesized from hydrazine and formamide, followed by a subsequent tosylation reaction.

| Starting Materials | Reaction Conditions | Product | Yield (%) |

| Hydrazines and Formamide | Microwave irradiation, 160°C, 10 min | Substituted 1,2,4-triazoles | 54-81 |

Electrochemical Multicomponent Reactions

Electrochemical multicomponent reactions offer a novel and environmentally friendly route for the synthesis of 1,2,4-triazoles. One such method involves the reaction of aryl hydrazines, paraformaldehyde, ammonium acetate (NH4OAc), and alcohols. researchgate.netorganic-chemistry.orgbeilstein-journals.orgresearchgate.net In this system, alcohols serve as both the solvent and a reactant, while NH4OAc acts as the nitrogen source. researchgate.netorganic-chemistry.orgresearchgate.net This process avoids the use of strong oxidants and transition-metal catalysts by utilizing reactive iodide radicals or I2 and NH3 that are electrogenerated in situ. researchgate.netorganic-chemistry.orgresearchgate.net The reaction is carried out at room temperature and produces a wide array of 1,5-disubstituted and 1-aryl 1,2,4-triazole derivatives in good to high yields. researchgate.netorganic-chemistry.orgresearchgate.net

The reaction mechanism is believed to involve a radical process. researchgate.net Optimization studies have indicated that using tetrabutylammonium iodide (TBAI) as a mediator in methanol provides the best results. organic-chemistry.org For the synthesis of this compound, tosylhydrazine could potentially be used as the aryl hydrazine component, although the direct application of this specific substrate has not been explicitly reported in this context.

| Reactants | Key Features | Products |

| Aryl hydrazines, paraformaldehyde, NH4OAc, alcohols | Electrochemical, in situ generation of reactive iodine species, room temperature | 1,5-disubstituted and 1-aryl 1,2,4-triazoles |

Oxidative Conditions with Iodine Catalyst

Iodine-catalyzed reactions under oxidative conditions provide a metal-free pathway to 1,2,4-triazole derivatives. A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved using iodine as a catalyst. beilstein-journals.org This reaction proceeds through a cascade sequence involving C-H functionalization, the formation of double C-N bonds, and oxidative aromatization. researchgate.net

Another iodine-mediated approach involves the oxidative cyclization of trifluoroacetimidohydrazides, where a common solvent, DMF, serves as the carbon source. beilstein-journals.org This method is noted for its use of easily accessible reagents, simple operation, a broad substrate scope, and insensitivity to air and moisture. beilstein-journals.org

While these methods are established for the synthesis of the 1,2,4-triazole ring, the direct synthesis of this compound would likely involve the use of a tosyl-substituted precursor, such as a tosylhydrazone. The use of N-tosylhydrazones has been reported in iodine-mediated syntheses of 1,2,3-triazoles, suggesting their compatibility with these reaction conditions. researchgate.net

Desulfonylative Alkylation of N-Tosyl-1,2,3-triazoles with Cyclic 1,3-Diketones

A metal-free and catalyst-free approach has been developed for the desulfonylative coupling of N-tosyl-1,2,3-triazoles with cyclic 1,3-diketones, leading to the formation of various β-triazolylenones. beilstein-journals.org This reaction is highly regioselective, affording only N1-alkylated products in moderate to excellent yields. beilstein-journals.org The synthesis takes place under very mild reaction conditions and provides a straightforward strategy for new functionalized 1,2,3-triazoles. beilstein-journals.org

The proposed mechanism begins with the attack of the enol form of the 1,3-dicarbonyl compound on the sulfonyl group of the N-tosyl-1,2,3-triazole. This is followed by the cleavage of the N-S bond, which generates a β-O-tosylcycloalkenone and a triazolyl anion. A subsequent counter-attack of the triazolyl anion on the enone intermediate, followed by the elimination of the tosylate group, yields the corresponding β-triazolylenone. beilstein-journals.org It is important to note that this specific desulfonylative alkylation has been reported for N-tosyl-1,2,3-triazoles, a different isomer from the focus of this article.

| Reactants | Reaction Type | Key Features | Product |

| N-Tosyl-1,2,3-triazoles, Cyclic 1,3-diketones | Desulfonylative Alkylation | Metal-free, catalyst-free, mild conditions, high regioselectivity | β-triazolylenones |

Multicomponent Reaction Strategies for the Synthesis of this compound and Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, allowing for the construction of complex molecular architectures in a single, convergent step from three or more starting materials. These strategies are highly valued for their efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. In the context of 1,2,4-triazole synthesis, several MCRs have been developed that provide access to derivatives of this compound.

Anilines, Aminopyridines, and Pyrimidines

A notable multicomponent process enables the direct synthesis of 1-aryl-1,2,4-triazoles from anilines, aminopyridines, and pyrimidines in a single reactor. This methodology is advantageous as it obviates the need for transition metal catalysts and achieves a high degree of regioselectivity in the placement of nitrogen atoms within the triazole ring. organic-chemistry.orgnih.govnih.gov The reaction proceeds through the formation of an imidate intermediate, which subsequently undergoes condensation with a tosylamidoxime, followed by an N-N bond-forming cyclization.

The efficiency of this transformation is influenced by the electronic properties of the substituents on the aniline ring. Electron-withdrawing groups and ortho-substitution on the aniline tend to enhance the reaction rate and yield. Conversely, electron-donating groups can impede the reaction, necessitating controlled addition of the aniline to achieve optimal results. researchgate.net The use of acid catalysts, such as ethanesulfonic acid, has been shown to improve conversion by facilitating the breakdown of amidine intermediates. researchgate.net The scope of this reaction has been explored with a variety of substrates, demonstrating its utility in generating a range of 1-aryl-1,2,4-triazoles. While yields are generally high for aniline substrates, they are more modest when employing pyridine (B92270) and pyrimidine derivatives, with the substitution pattern on these heterocyclic rings also influencing the outcome. researchgate.net

Table 1: Synthesis of 1-Aryl-1,2,4-triazoles from Various Aryl Amines

| Entry | Aryl Amine | Product | Yield (%) |

| 1 | 4-Nitroaniline | 1-(4-Nitrophenyl)-1H-1,2,4-triazole | 93 |

| 2 | 4-Chloroaniline | 1-(4-Chlorophenyl)-1H-1,2,4-triazole | 85 |

| 3 | 2,6-Diisopropylaniline | 1-(2,6-Diisopropylphenyl)-1H-1,2,4-triazole | 87 |

| 4 | 3-Aminopyridine | 1-(Pyridin-3-yl)-1H-1,2,4-triazole | 35 |

| 5 | 2-Aminopyrimidine | 1-(Pyrimidin-2-yl)-1H-1,2,4-triazole | 37 |

Carboxylic Acids, Primary Amidines, and Monosubstituted Hydrazines

A highly regioselective, one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed utilizing carboxylic acids, primary amidines, and monosubstituted hydrazines as the building blocks. organic-chemistry.orgnih.gov This approach is particularly valuable for accessing unsymmetrically substituted triazoles, which are of significant interest in medicinal chemistry. nih.gov The reaction sequence involves the initial formation of an acylamidine intermediate through the coupling of a carboxylic acid and an amidine, often facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov This intermediate then undergoes cyclization with a monosubstituted hydrazine, typically in the presence of acetic acid at elevated temperatures, to afford the desired 1,3,5-trisubstituted 1,2,4-triazole. nih.gov

The substrate scope of this reaction is broad, accommodating a wide variety of aryl, heteroaryl, alkyl, and heterocycloalkyl carboxylic acids. organic-chemistry.org This versatility allows for the generation of a diverse library of 1,2,4-triazole derivatives. The reaction conditions are generally mild and have been shown to be compatible with various functional groups, including esters, and can proceed without racemization of enantiomerically pure amino acids. organic-chemistry.org Reported yields for this multicomponent synthesis typically range from 25% to 84%. organic-chemistry.org

Table 2: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

| Entry | Carboxylic Acid | Amidine | Hydrazine | Yield (%) |

| 1 | Benzoic acid | Acetamidine | Phenylhydrazine | 75 |

| 2 | 4-Chlorobenzoic acid | Benzamidine | Methylhydrazine | 81 |

| 3 | Cyclohexanecarboxylic acid | Acetamidine | Phenylhydrazine | 65 |

| 4 | Thiophene-2-carboxylic acid | Benzamidine | Isopropylhydrazine | 72 |

| 5 | Acetic acid | 4-Methoxybenzamidine | Phenylhydrazine | 58 |

Hydrazones and Aliphatic Amines under Oxidative Conditions

A metal-free, iodine-catalyzed multicomponent reaction provides an efficient route to 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under aerobic oxidative conditions. organic-chemistry.orgnih.gov This methodology proceeds through a cascade sequence involving C-H functionalization, the formation of two new C-N bonds, and subsequent oxidative aromatization to furnish the triazole ring. organic-chemistry.orgresearchgate.net The use of molecular iodine as a catalyst and an oxidant such as tert-butyl hydroperoxide (TBHP) facilitates this transformation. organic-chemistry.org

This approach is characterized by its operational simplicity and wide substrate compatibility. It has been successfully applied to a range of hydrazones derived from both aromatic and aliphatic aldehydes, as well as various primary and secondary aliphatic amines, including benzylamines. organic-chemistry.org The reaction demonstrates good tolerance to both electron-donating and electron-withdrawing groups on the aromatic rings of the hydrazone component, and steric hindrance appears to have a minimal impact on the reaction efficiency. organic-chemistry.org This method offers a valuable alternative to metal-catalyzed processes for the synthesis of this class of heterocycles.

Table 3: Iodine-Catalyzed Oxidative Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

| Entry | Hydrazone | Amine | Yield (%) |

| 1 | Benzaldehyde phenylhydrazone | Benzylamine | 88 |

| 2 | 4-Chlorobenzaldehyde phenylhydrazone | Pyrrolidine | 82 |

| 3 | Naphthaldehyde phenylhydrazone | Piperidine | 85 |

| 4 | 4-Methoxybenzaldehyde phenylhydrazone | Morpholine | 91 |

| 5 | Cinnamaldehyde phenylhydrazone | n-Butylamine | 76 |

Aryl Diazonium Salts and Isocyanides

A catalyst-dependent regioselective [3+2] cycloaddition of aryl diazonium salts and isocyanides offers a modular and efficient pathway to disubstituted 1,2,4-triazoles. nih.govfrontiersin.org The regiochemical outcome of this reaction is controlled by the choice of the metal catalyst. When the reaction is catalyzed by a silver(I) salt, such as silver carbonate, 1,3-disubstituted 1,2,4-triazoles are selectively formed in high yields. nih.govfrontiersin.org In contrast, the use of a copper(II) catalyst, for instance, copper(II) acetate, directs the reaction to produce 1,5-disubstituted 1,2,4-triazoles. nih.govfrontiersin.org

This dual catalytic system provides a powerful tool for the controlled synthesis of specific regioisomers of 1,2,4-triazoles, which is often a challenge in heterocyclic synthesis. The reaction tolerates a broad range of functional groups on both the aryl diazonium salt and the isocyanide, allowing for the synthesis of a wide array of derivatives. nih.gov Yields are generally good to excellent, with reports of up to 88% for the silver-catalyzed synthesis of 1,3-disubstituted isomers and up to 79% for the copper-catalyzed formation of 1,5-disubstituted counterparts. frontiersin.org

Table 4: Catalyst-Dependent Regioselective Synthesis of Disubstituted 1,2,4-Triazoles

| Entry | Aryl Diazonium Salt | Isocyanide | Catalyst | Product Regioisomer | Yield (%) |

| 1 | 4-Methylbenzenediazonium | Tosylmethyl isocyanide | Ag₂CO₃ | 1,3-disubstituted | 88 |

| 2 | 4-Chlorobenzenediazonium | Tosylmethyl isocyanide | Ag₂CO₃ | 1,3-disubstituted | 85 |

| 3 | 4-Methylbenzenediazonium | Tosylmethyl isocyanide | Cu(OAc)₂ | 1,5-disubstituted | 79 |

| 4 | 4-Nitrobenzenediazonium | Tosylmethyl isocyanide | Cu(OAc)₂ | 1,5-disubstituted | 75 |

| 5 | 2-Naphthalenediazonium | Cyclohexyl isocyanide | Ag₂CO₃ | 1,3-disubstituted | 82 |

Cyclization Reactions

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of heterocyclic compounds, including the 1,2,4-triazole core. These reactions typically involve the formation of one or more rings from an acyclic precursor through the intramolecular formation of new bonds.

Amidoxime Cyclization

The cyclization of amidoximes with various electrophilic partners is a well-established method for the construction of 1,2,4-triazoles. Amidoximes, which can be readily prepared from the corresponding nitriles and hydroxylamine, serve as versatile precursors in this context. A copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed, which proceeds through an amidoxime intermediate. acs.org

In this process, an amidoxime, generated in situ from a nitrile and hydroxylamine, reacts with a second nitrile in the presence of a copper catalyst, such as copper(II) acetate. acs.org This is followed by an intramolecular dehydration and cyclization to afford the 1,2,4-triazole product. acs.org This one-pot procedure is advantageous as it utilizes simple and readily available starting materials. The reaction can tolerate a variety of functional groups on the nitrile substrates, including ether, chloro, and nitro groups, as well as N-heterocycles. isres.org This method provides a practical and economical route to both symmetrically and unsymmetrically substituted 1,2,4-triazoles in moderate to good yields.

Table 5: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles via Amidoxime Intermediate

| Entry | Nitrile 1 | Nitrile 2 | Yield (%) |

| 1 | Benzonitrile | Benzonitrile | 78 |

| 2 | 4-Chlorobenzonitrile | Benzonitrile | 72 |

| 3 | Acetonitrile | 4-Methoxybenzonitrile | 65 |

| 4 | 3-Pyridinecarbonitrile | Benzonitrile | 68 |

| 5 | 4-Nitrobenzonitrile | 4-Nitrobenzonitrile | 55 |

From Formylthiosemicarbazide

The synthesis of 1,2,4-triazole derivatives can be achieved starting from formylthiosemicarbazide. This method involves the cyclization of the precursor under specific conditions. For instance, 1-formyl-3-thiosemicarbazide can be prepared by heating thiosemicarbazide with formic acid. orgsyn.org Subsequent treatment of the resulting 1-formyl-3-thiosemicarbazide with an aqueous solution of sodium hydroxide, followed by heating, leads to the formation of the triazole ring. orgsyn.org Neutralization with acid then precipitates the desired 1,2,4-triazole-3(5)-thiol. orgsyn.org

From 1-Benzoyl-3-thiosemicarbazide

The use of 1-acylthiosemicarbazides, such as 1-benzoyl-3-thiosemicarbazide, is a common strategy for synthesizing 1,2,4-triazole derivatives. These precursors are typically prepared by reacting a carbohydrazide with an isothiocyanate. researchgate.net The cyclization of these 1-acylthiosemicarbazide intermediates is often accomplished by heating them in a basic medium, such as an aqueous sodium hydroxide solution, which facilitates the ring closure to form the corresponding 1,2,4-triazole-3-thione derivative. nih.govmdpi.com

From Acyl Hydrazide and Amide

The reaction between an acyl hydrazide and an amide, known as the Pellizzari reaction, is a classical method for synthesizing 1,2,4-triazole derivatives. scispace.comutar.edu.my This process involves heating a mixture of the two components to form a diacylhydrazine intermediate, which then cyclizes to yield a 3,5-disubstituted-1,2,4-triazole. For example, heating benzamide and benzoyl hydrazide results in the formation of 3,5-diphenyl-1,2,4-triazole. scispace.com Microwave irradiation has been employed as a modern technique to facilitate this reaction, starting with the formation of an acetyl-hydrazide from an amide and hydrazine, which then condenses with a nitrile to form the substituted 1,2,4-triazole. uthm.edu.my

From Thermolysis of Thiosemicarbazone

Thermolysis of thiosemicarbazones represents another pathway to 1,2,4-triazole derivatives. Thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes or ketones, can undergo cyclization upon heating. This intramolecular reaction typically involves the loss of a small molecule, such as hydrogen sulfide, to afford the triazole ring system.

From Acyl Thiosemicarbazide

Acyl thiosemicarbazides are versatile intermediates in the synthesis of 1,2,4-triazoles. dergipark.org.tr These compounds are generally synthesized by the reaction of acid hydrazides with isothiocyanates. dergipark.org.trnih.gov The cyclization of acyl thiosemicarbazides to form 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established method, typically achieved by refluxing the acyl thiosemicarbazide in an alkaline medium, such as sodium hydroxide solution. dergipark.org.trnih.gov This process is efficient, with good yields reported for various derivatives. nih.gov

A one-pot, two-step synthesis method has been developed where the acyl thiosemicarbazide is first formed in ethanol and then cyclized by refluxing in a sodium hydroxide solution without isolation of the intermediate. dergipark.org.tr This approach has been shown to be superior to older methods by reducing reaction times and solvent usage. dergipark.org.tr

| Starting Hydrazide | Isothiocyanate | Product | Yield (%) |

| Furan-2-carboxylic acid hydrazide | Phenyl isothiocyanate | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 79 |

| Furan-2-carboxylic acid hydrazide | 4-Methylphenyl isothiocyanate | 5-(Furan-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol | 75 |

| Phenylacetic acid hydrazide | Phenyl isothiocyanate | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 72 |

| Phenylacetic acid hydrazide | 4-Chlorophenyl isothiocyanate | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 62 |

Table 1: Examples of 1,2,4-triazole-3-thiol synthesis from various acyl thiosemicarbazides. nih.gov

Condensation of Formic Acid with Thiosemicarbazide

The direct condensation of formic acid with thiosemicarbazide is a fundamental method for preparing 1,2,4-triazole precursors. researchgate.net Heating thiosemicarbazide in formic acid leads to the formation of 1-formyl-3-thiosemicarbazide. orgsyn.org This intermediate can then be cyclized under basic conditions to yield 1,2,4-triazole-3(5)-thiol. orgsyn.org This two-step process is a reliable route to the core triazole structure, which can be further modified.

From Hydrazonoyl Hydrochlorides and Aldehyde

A method for preparing 1,3,5-trisubstituted-1,2,4-triazoles involves the reaction of hydrazonoyl hydrochlorides with aldehydes. frontiersin.orgnih.gov This one-pot reaction proceeds via a 1,3-dipolar cycloaddition. frontiersin.orgnih.gov Typically, the aldehyde is first converted to an oxime by reacting with hydroxylamine. The resulting oxime then reacts with the hydrazonoyl hydrochloride in the presence of a base like triethylamine. frontiersin.orgnih.gov This cycloaddition yields the 1,2,4-triazole derivatives in moderate to good yields, ranging from 53% to 91%. frontiersin.orgnih.gov

| Aldehyde | Hydrazonoyl Hydrochloride | Base | Yield (%) |

| Aromatic Aldehydes | Various Substituted | Triethylamine | 53-91 |

| Aliphatic Aldehydes | Various Substituted | Triethylamine | Moderate to Good |

Table 2: General yields for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazonoyl hydrochlorides and aldehydes. frontiersin.orgnih.gov

From Amide Hydrazones

Amide hydrazones serve as versatile precursors for the synthesis of 1,2,4-triazole derivatives. Various catalytic systems and reaction conditions have been developed to facilitate the cyclization process, often resulting in good to excellent yields.

One notable method involves the use of a solid acid catalyst, HClO4-SiO2, for the reaction between amide hydrazones and anhydrides. nih.govfrontiersin.org This approach proceeds under solvent-free conditions at 80°C and provides moderate to high yields, ranging from 55% to 95%. nih.govfrontiersin.org A key advantage of this method is the reusability of the HClO4-SiO2 catalyst, which can be recycled for at least three consecutive runs without significant loss of activity. nih.govfrontiersin.org

A similar transformation can be achieved using ceric ammonium nitrate (CAN) as a promoter for oxidative cyclization in polyethylene glycol (PEG). nih.gov In this reaction, CAN functions as both a Lewis acid and an oxidant, facilitating the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles with yields from 61% to 97%. nih.gov

Furthermore, specialized 1,2,4-triazole derivatives, such as those containing carbohydrate moieties, have been synthesized from related precursors. For instance, 3-(β-d-Glucopyranosyl)-5-substituted-1,2,4-triazoles were constructed through the acylation of O-perbenzoylated N1-tosyl-C-β-d-glucopyranosyl formamidrazone. nih.govfrontiersin.org This multi-step process, which involves subsequent removal of protecting groups, yields the desired products in high yields of 62% to 92%. nih.govfrontiersin.org

Table 1: Synthesis of 1,2,4-Triazole Derivatives from Amide Hydrazones

| Precursors | Catalyst/Reagents | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Amide Hydrazone, Anhydride | HClO4-SiO2 | 80°C, Solvent-free | 3,4,5-Trisubstituted-1,2,4-triazole | 55-95 |

| Amide Hydrazone, Benzaldehyde | Ceric Ammonium Nitrate (CAN) | Polyethylene Glycol (PEG) | 3,4,5-Trisubstituted-1,2,4-triazole | 61-97 |

From Anilines, Aromatic Ketones, and 4-Methylbenzenesulfonohydrazide

A three-component, nonmetal-mediated reaction provides a pathway for synthesizing triazole structures from readily available starting materials: anilines, aromatic ketones, and 4-methylbenzenesulfonohydrazide (N-tosylhydrazine). nih.govfrontiersin.org This method is notable for achieving good to excellent yields, typically between 75% and 92%, through the successive formation of C-N and N-N bonds. nih.govfrontiersin.org

It is scientifically important to note that this specific combination of reactants has been reported to produce 1,4-disubstituted-1,2,3-triazoles , an isomeric form of the triazole ring. nih.govfrontiersin.org

The proposed mechanism for this transformation involves several key steps: nih.govfrontiersin.org

Kornblum Oxidation : The process begins with the oxidation of the aromatic ketone in the presence of an aniline, iodine, and dimethyl sulfoxide (DMSO). This step generates a phenylglyoxal intermediate.

Imine Formation : The phenylglyoxal intermediate undergoes condensation with another molecule of the aniline to form a C-acyl imine intermediate.

Condensation : This C-acyl imine then reacts with 4-methylbenzenesulfonohydrazide.

Cyclization and Aromatization : The final 1,2,3-triazole product is formed through a cyclization and subsequent aromatization step, which can be promoted by molecular iodine or atmospheric oxygen. nih.govfrontiersin.org

Table 2: Three-Component Synthesis of Triazole Derivatives

| Component 1 | Component 2 | Component 3 | Key Reagents | Product Type | Yield (%) |

|---|

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of 1-Tosyl-1H-1,2,4-triazole Formation

The synthesis of 1-Tosyl-1H-1,2,4-triazoles can be achieved through several mechanistic routes, primarily involving the cyclization of N'-tosylamidrazones or related intermediates. These pathways are characterized by the sequential formation of nitrogen-carbon and nitrogen-nitrogen bonds to construct the heterocyclic ring.

A key method for the synthesis of N'-tosyl-1,2,4-triazoles involves the acid-catalyzed condensation of N'-tosylamidrazones with aldehydes. This reaction proceeds through a proposed intramolecular cyclization mechanism. researchgate.net

The initial step of the reaction is the condensation of the N'-tosylamidrazone with an aldehyde, typically in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in a solvent such as toluene. This condensation forms an intermediate which then undergoes an intramolecular cyclization. The cyclization is followed by an oxidation step, which leads to the formation of the stable, aromatic 1,2,4-triazole (B32235) ring. The use of azeotropic removal of water drives the reaction towards completion. researchgate.net

A plausible mechanism for this transformation is depicted in Scheme 1:

Scheme 1: Proposed Mechanism for the Formation of N'-Tosyl-1,2,4-triazoles from N'-Tosylamidrazones and Aldehydes researchgate.net

Step 1: Condensation The reaction commences with the nucleophilic attack of the terminal nitrogen of the N'-tosylamidrazone onto the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a hydrazone-like intermediate.

Step 2: Intramolecular Cyclization The lone pair of electrons on the nitrogen atom of the amidine moiety then attacks the imine carbon, leading to the formation of a five-membered ring intermediate.

Step 3: Oxidation and Aromatization The cyclic intermediate undergoes oxidation, which results in the loss of two hydrogen atoms and the formation of the aromatic 1,2,4-triazole ring. This final step is crucial for the stability of the product.

This method has been successfully applied to synthesize a variety of N'-tosyl-1,2,4-triazoles with good yields, as illustrated in the following table.

| Entry | R' | R | Product | Yield (%) | Melting Point (°C) |

| 1 | Ph | H | 2a | 81 | 174-176 |

| 2 | 4-CH₃-C₆H₄ | H | 2b | 83 | 159-161 |

| 3 | 4-CH₃-C₆H₄ | Ph | 2c | 75 | 157-159 |

| 4 | Isopropyl | 4-Cl-C₆H₄ | 2d | 74 | 184-186 |

| Data sourced from Allouche, F., et al. (2003). researchgate.net |

The formation of the 1,2,4-triazole ring, including tosylated derivatives, inherently involves the sequential formation of N-C and N-N bonds. In the context of the reaction between N'-tosylamidrazones and aldehydes, the initial condensation reaction establishes a new N-C bond. The subsequent intramolecular cyclization step then forms the crucial N-N bond of the triazole ring.

Alternative synthetic strategies for 1,2,4-triazoles also highlight this sequential bond formation. For instance, copper-catalyzed reactions can be employed to construct 1,2,4-triazole derivatives through a sequence of N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org While not specific to this compound, these methods underscore the fundamental principle of building the heterocyclic core through a stepwise assembly of its constituent bonds.

Oxidative cyclization is a common and effective strategy for the synthesis of 1,2,4-triazoles. These reactions typically involve the formation of an open-chain precursor which then undergoes an oxidation-induced cyclization to form the aromatic triazole ring.

For example, a general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines proceeds under oxidative conditions. This reaction involves a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization. organic-chemistry.org

In the context of tosyl-containing precursors, N-tosylhydrazones can undergo oxidative cyclization in the presence of an appropriate oxidizing agent. For instance, the reaction of N-tosylhydrazones with anilines, mediated by an iodine/tertiary butyl peroxybenzoate (I₂/TBPB) system, leads to the formation of 1,2,3-triazoles through a proposed oxidative pathway. nih.gov While this example leads to a different isomer, it illustrates the principle of using N-tosylhydrazones in oxidative cyclization reactions. The N-tosylhydrazone can be oxidized to a 1-tosyl-2-vinyldiazene intermediate, which then undergoes further reactions to form the heterocyclic ring. nih.gov

The tosyl group (p-toluenesulfonyl group) is a significant functional group in organic synthesis, often employed as a protecting group for amines and alcohols due to its stability and its ability to be cleaved under specific conditions. In the context of this compound, the tosyl group plays a multifaceted role, influencing the reactivity of the molecule and participating in specific chemical transformations.

The tosyl group is a strong electron-withdrawing group. When attached to a nitrogen atom of the 1,2,4-triazole ring, it significantly influences the electronic properties of the heterocyclic system. This electron-withdrawing nature has a profound effect on the acidity of the remaining N-H proton in the triazole ring (if present) and on the stability and reactivity of the corresponding triazolyl anion.

The electron-withdrawing effect of the tosyl group increases the acidity of the N-H proton, making it easier to deprotonate and form the triazolyl anion. Furthermore, the tosyl group can stabilize the negative charge of the resulting anion through resonance and inductive effects. This enhanced stability can modulate the nucleophilicity of the triazolyl anion in subsequent reactions, such as alkylation or acylation.

The tosyl group can be removed from the 1,2,4-triazole ring through desulfonylation reactions. These processes are valuable for deprotection strategies in multistep syntheses. The cleavage of the N-S bond can be achieved under various conditions, including reductive and photochemical methods.

Reductive Desulfonylation: Reductive cleavage of the N-S bond in N-tosyl compounds is a common method for deprotection. This can be accomplished using various reducing agents, such as sodium amalgam or other active metals. wikipedia.org The general mechanism involves the reduction of the sulfonyl group, leading to the cleavage of the N-S bond and the formation of the N-H triazole.

Photochemical Desulfonylation: Photoredox catalysis under visible light irradiation has emerged as a mild and efficient method for the desulfonylation of tosyl amides. nih.govresearchgate.net This method offers good functional group tolerance and high yields. The reaction proceeds through a photoinduced electron transfer mechanism, leading to the reductive cleavage of the N-S bond.

Role of Tosyl Group in Reaction Pathways

Reactivity Patterns of this compound

This compound is a versatile reagent in organic synthesis, exhibiting a range of reactivity patterns primarily dictated by the interplay between the electron-deficient 1,2,4-triazole ring and the strongly electron-withdrawing tosyl group. The N-S bond connecting these two moieties is central to its chemical behavior, often leading to the cleavage of this bond and the participation of the resulting fragments in various transformations.

Nucleophilic Substitution Reactions

The carbon atoms within the 1H-1,2,4-triazole ring are considered π-deficient due to their linkage to electronegative nitrogen atoms. This inherent electronic property renders them susceptible to nucleophilic attack under suitable conditions. chemicalbook.com However, a more prevalent mode of reactivity for this compound in the presence of nucleophiles involves the cleavage of the N-S bond.

The tosyl group (p-toluenesulfonyl) is an excellent leaving group in nucleophilic substitution reactions because its corresponding anion is stabilized by resonance. In the context of this compound, the molecule can act as a tosylating agent, transferring the tosyl group to a nucleophile. In this process, the 1,2,4-triazolide anion is displaced, which is itself a relatively stable leaving group.

This reactivity is exemplified in the synthesis of the compound itself, which involves the nucleophilic attack of the 1,2,4-triazole anion on p-toluenesulfonyl chloride. researchgate.net Conversely, a nucleophile can attack the sulfur atom of this compound, leading to the displacement of the 1,2,4-triazole.

| Reactant | Nucleophile (Nu) | Product(s) | Reaction Type |

| This compound | R-OH (Alcohol) | R-OTs + 1H-1,2,4-triazole | O-Tosylation |

| This compound | R-NH₂ (Amine) | R-NHTs + 1H-1,2,4-triazole | N-Tosylation |

| This compound | R-SH (Thiol) | R-STs + 1H-1,2,4-triazole | S-Tosylation |

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the parent 1H-1,2,4-triazole ring typically occur at the nitrogen atoms, which possess higher electron density compared to the carbon atoms. chemicalbook.com In the case of this compound, the N1 position is already substituted by the tosyl group. Consequently, any further electrophilic attack would be directed towards the N2 or N4 positions of the triazole ring.

The tosyl group, being strongly electron-withdrawing, deactivates the triazole ring towards electrophilic attack. Nevertheless, under forcing conditions or with highly reactive electrophiles, substitution at the remaining nitrogen atoms is conceivable. While specific examples for this compound are not extensively documented, studies on related fused 1,2,4-triazole systems have demonstrated that electrophilic substitution, such as bromination, iodination, and nitration, can proceed on the heterocyclic core. nih.gov

| Position on Triazole Ring | Reactivity towards Electrophiles | Influencing Factor |

| N1 | Substituted | Blocked by the tosyl group. |

| N2 | Possible site of attack | Deactivated by the inductive effect of the N1-tosyl group. |

| N4 | Possible site of attack | Generally the most nucleophilic nitrogen in unsubstituted 1H-1,2,4-triazole. chemicalbook.com |

| C3/C5 | Unlikely site of attack | Electron-deficient and thus not favored for electrophilic substitution. chemicalbook.com |

Reactions with Michael Acceptors

The participation of this compound in Michael additions can be envisaged through the generation of the 1,2,4-triazolide anion. While the N-H proton of the parent 1,2,4-triazole is acidic, this compound lacks this acidic proton. However, the 1,2,4-triazolide anion can be generated in situ from other precursors or through the cleavage of the N-S bond in this compound by a suitable reagent.

Once formed, the 1,2,4-triazolide anion is a competent nitrogen nucleophile that can undergo aza-Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction leads to the formation of a new carbon-nitrogen bond and is a valuable method for the synthesis of β-amino carbonyl compounds and their derivatives. A related transformation involves the oxidation of N-tosylhydrazones to generate intermediates that subsequently undergo an aza-Michael addition as part of a synthetic route to triazole derivatives. nih.govfrontiersin.org

Transannulation Reactions for Heterocycle Synthesis

Transannulation reactions are powerful synthetic tools for the interconversion of heterocyclic rings. In these reactions, a pre-existing heterocycle reacts with another component, leading to the formation of a new, often more complex, heterocyclic system. N-Tosyl-triazoles have emerged as valuable substrates in such transformations.

Specifically, rhodium-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes has been reported as a straightforward method for the synthesis of 1,2,4-trisubstituted pyrroles. nih.gov This reaction proceeds through the formation of a rhodium-iminocarbene intermediate from the N-tosyl-triazole. nih.gov Furthermore, N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles have been shown to undergo efficient transannulation reactions with nitriles. nih.gov Although these examples involve the 1,2,3-isomer or a 1,2,4-triazolyl substituent on another reacting ring, they establish the principle that the N-tosyl-triazole and N-triazolyl motifs can be activated for ring-opening and subsequent recyclization, suggesting that this compound could potentially serve as a precursor in similar heterocycle-to-heterocycle transformations.

| Starting Heterocycle (Analogue) | Reagent | Catalyst | Resulting Heterocycle |

| N-Tosyl-1,2,3-triazole | Terminal Alkyne | Rh₂(oct)₄ / AgOCOCF₃ | 1,2,4-Trisubstituted Pyrrole (B145914) nih.gov |

| N-(1,2,4-triazolyl)-1,2,3-triazole | Nitrile | Rh(II) carboxylates | Substituted Imidazole (B134444) nih.gov |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in 1-Tosyl-1H-1,2,4-triazole. The IR spectrum displays characteristic absorption bands that confirm the presence of both the triazole ring and the tosyl group.

Key vibrational frequencies for the 1,2,4-triazole (B32235) ring include C-H aromatic stretching vibrations, which are typically observed around 3030-3100 cm⁻¹. omicsonline.orgresearchgate.net The N-H stretching of the triazole ring, if it were unsubstituted, would appear in the region of 3126 cm⁻¹, while C=C aromatic stretching vibrations are found at approximately 1480-1530 cm⁻¹. omicsonline.org The N=N stretching of the triazole ring gives rise to a peak around 1543 cm⁻¹. omicsonline.org

The tosyl group introduces strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are prominent and typically appear in the regions of 1350–1150 cm⁻¹.

X-ray diffraction studies have revealed the presence of intermolecular hydrogen bonds of the C-H···O type in the crystal structure of this compound. jst.go.jpresearchgate.net These interactions play a significant role in the molecular packing in the solid state. The study of N-unsubstituted 1,2,4-triazoles has also highlighted the importance of strong intermolecular hydrogen bonding in their IR spectra. asianpubs.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Triazole Ring | C-H Aromatic Stretch | 3030-3100 |

| Triazole Ring | C=C Aromatic Stretch | 1480-1530 |

| Triazole Ring | N=N Stretch | ~1543 |

| Tosyl Group | SO₂ Asymmetric & Symmetric Stretch | 1150-1350 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming the connectivity and electronic environment of the atoms.

In the ¹H NMR spectrum, the protons of the triazole ring are expected to appear as distinct signals in the downfield region, typically between δ 8.5 and 9.0 ppm. The aromatic protons of the p-toluenesulfonyl group would also resonate in the aromatic region, while the methyl protons of the tosyl group would give a characteristic singlet at approximately δ 2.4 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the triazole ring would have characteristic chemical shifts, and the carbons of the p-toluenesulfonyl group, including the methyl carbon, would also be clearly identifiable. For related 1-sulfonyl-3-amino-1H-1,2,4-triazoles, the methyl carbon of the tosyl group appears around δ 21.0 ppm, while the aromatic carbons are observed between δ 127.0 and 146.0 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Triazole Ring | ¹H | 8.5 - 9.0 | Singlet / Doublet |

| Tosyl Group (Aromatic) | ¹H | 7.3 - 8.0 | Doublets |

| Tosyl Group (Methyl) | ¹H | ~2.4 | Singlet |

| Triazole Ring | ¹³C | 140 - 155 | |

| Tosyl Group (Aromatic) | ¹³C | 125 - 147 | |

| Tosyl Group (Methyl) | ¹³C | ~21 |

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns. The compound has a molecular formula of C₉H₉N₃O₂S, which corresponds to a molecular weight of 223.25 g/mol . researchgate.net In mass spectral analysis, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would be observed at an m/z value corresponding to this mass, confirming the identity of the compound. For many triazole derivatives, mass spectrometry has been essential in validating their molecular weight. nih.gov

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions arising from π → π* transitions in the triazole and phenyl rings. The 1,2,4-triazole ring itself is known to absorb in the ultraviolet region. nih.gov Studies on similar triazole compounds show absorption maxima in the range of 200-240 nm, which are attributed to the electronic transitions within the heterocyclic ring. researchgate.net The presence of the tosyl group, containing a benzene (B151609) ring, will also contribute to the absorption in the UV region.

X-ray diffraction analysis of a single crystal provides the definitive three-dimensional structure of this compound in the solid state.

Studies have shown that the compound crystallizes in the monoclinic crystal system with the space group P2₁/c. jst.go.jpresearchgate.net The unit cell parameters have been determined as a = 7.541(4) Å, b = 17.958(8) Å, c = 8.091(4) Å, and β = 111.16(4)°, with four molecules (Z = 4) per unit cell. jst.go.jpresearchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₉H₉N₃O₂S | researchgate.net |

| Formula Weight | 223.25 | researchgate.net |

| Crystal System | Monoclinic | jst.go.jpresearchgate.net |

| Space Group | P2₁/c | jst.go.jpresearchgate.net |

| a (Å) | 7.541(4) | jst.go.jpresearchgate.net |

| b (Å) | 17.958(8) | jst.go.jpresearchgate.net |

| c (Å) | 8.091(4) | jst.go.jpresearchgate.net |

| β (°) | 111.16(4) | jst.go.jpresearchgate.net |

| Volume (ų) | 1021.8(9) | researchgate.net |

| Z | 4 | jst.go.jpresearchgate.net |

| Density (calculated) (Mg/m³) | 1.451 | researchgate.net |

The detailed analysis of the crystal structure reveals important geometric features. The geometry around the sulfur atom is a distorted tetrahedron. jst.go.jpresearchgate.net The bond angles involving the sulfur atom and the adjacent nitrogen and carbon atoms are key to defining this geometry. For instance, the N1-S6-C9 bond angle has been reported to be 103.6°. researchgate.net

Table 4: Selected Bond Angles for this compound

| Atoms | Angle (°) | Reference |

|---|---|---|

| N1-S6-C9 | 103.6 | researchgate.net |

X-ray Diffraction Studies

Density Functional Theory (DFT) Studies of 1-Tosyl-1H-1,2,4-triazoleresearchgate.netresearchgate.net

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net For this compound and its derivatives, DFT calculations provide insights into optimized geometries, vibrational frequencies, and various reactivity descriptors. researchgate.net Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed for these theoretical investigations. researchgate.net

The geometric structure of this compound has been determined experimentally through X-ray crystallography, and these experimental findings serve as a benchmark for results obtained from DFT-based structural optimization. researchgate.net The geometry around the sulfur atom in the molecule is a distorted tetrahedron. researchgate.net A significant structural feature is the spatial orientation of the two aromatic rings. The dihedral angle, which measures the twist between the 1,2,4-triazole ring and the phenyl ring of the tosyl group, has been experimentally determined to be 82.17 (14)°. researchgate.net

DFT calculations on related 1,2,4-triazole derivatives have been used to compute optimized geometrical parameters, which generally show good agreement with experimental data from X-ray diffraction. researchgate.net For this compound, the bond angle between the triazole ring, the sulfur atom, and the phenyl ring (N1-S6-C9) is a key parameter, reported to be 103.6°. researchgate.net

Table 1: Selected Structural Parameters for this compound

| Parameter | Description | Value |

|---|---|---|

| Dihedral Angle | Angle between the 1,2,4-triazole and phenyl rings | 82.17 (14)° researchgate.net |

| Bond Angle | N1-S6-C9 | 103.6° researchgate.net |

This table presents experimental data from X-ray crystallography, which is the target for theoretical DFT optimization.

DFT is also employed to calculate a range of global reactivity descriptors that help in understanding the chemical behavior of a molecule. researchgate.net These descriptors, derived from the energies of frontier molecular orbitals, include the HOMO-LUMO energy gap, electron affinity, dipole moment, and Fukui indices, which collectively provide a quantitative basis for predicting reactivity. dnu.dp.ua

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. researchgate.net For example, DFT studies on other substituted 1,2,4-triazoles have shown that the energy gap can be a useful indicator of their optoelectronic properties. nih.gov In one study on related triazole derivatives, the calculated HOMO-LUMO energy gap was found to be as low as 4.618 eV, indicating significant potential for electronic applications. nih.govdntb.gov.ua

Electron affinity (A) is a fundamental electronic descriptor that quantifies the energy change when an electron is added to a neutral atom or molecule to form a negative ion. It is conceptually defined by the equation A = E(N) - E(N+1), where E(N) is the energy of the neutral molecule and E(N+1) is the energy of the anion. In the context of DFT and Koopmans' theorem, the electron affinity can be approximated by the energy of the LUMO (A ≈ -E LUMO ). This descriptor is crucial for analyzing the electrophilic nature of a molecule and its ability to accept an electron. DFT calculations have been used to determine the electron affinity for the parent 1,2,4-triazole, providing insights into its reactivity. dnu.dp.ua

Fukui indices are powerful reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. dnu.dp.ua These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. uzhnu.edu.ua Specifically, the electrophilic Fukui function (f k + ) indicates the propensity of a site to accept an electron (nucleophilic attack), while the nucleophilic Fukui function (f k - ) points to the site most likely to donate an electron (electrophilic attack). uzhnu.edu.ua These indices have been successfully used to predict the regioselectivity of reactions in related triazole systems, such as identifying nucleophilic attack sites in 1-(p-toluenesulfonyl)-3-nitro-1,2,4-triazole (B1298433) and determining the site of alkylation in 1,2,4-triazole-3-thiones. uzhnu.edu.ua

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole |

| 1,2,4-triazole |

| Ibuprofen |

Protonation Studies and Site Preference (N2 vs. N4)

The 1,2,4-triazole ring possesses two potential sites for protonation: the N2 and N4 nitrogen atoms. The N1 position is already substituted by the tosyl group. Computational studies using Density Functional Theory (DFT) on the parent 1,2,4-triazole molecule have been conducted to determine the preferred site of protonation. dnu.dp.uaresearchgate.net

These theoretical calculations consistently indicate that protonation is an energetically favorable, exothermic reaction. researchgate.net By analyzing various reactivity descriptors, such as Fukui indices and electron affinity, researchers have aimed to identify the most nucleophilic regions within the triazole ring. dnu.dp.uaresearchgate.net For the unsubstituted 1,2,4-triazole, studies show that the N4 position is the preferred site for protonation over the N2 position. dnu.dp.uaresearchgate.net This preference is attributed to factors including the resulting hydrogen bond strength; the N4-H bond is shorter and stronger, making the N4-protonated form more stable. researchgate.net

In the case of this compound, the large, electron-withdrawing tosyl group at the N1 position is expected to significantly influence the basicity and, consequently, the protonation preference of the N2 and N4 atoms. The tosyl group's steric bulk and electronic effects would alter the electron density distribution within the triazole ring compared to the parent molecule. However, without specific DFT calculations or experimental data for this compound, the precise impact on the N2 vs. N4 site preference remains a subject for future investigation. Generally, electrophilic substitution on the 1H-1,2,4-triazole ring occurs at the nitrogen atoms due to their higher electron density compared to the carbon atoms. chemicalbook.com

Table 1: Calculated Properties for Protonated 1,2,4-Triazole (Parent Compound) Data based on DFT/B3LYP 6-311G calculations for the unsubstituted 1,2,4-triazole molecule.

| Property | Neutral Molecule | Protonated at N2 | Protonated at N4 |

| Energy | Favorable | Energetically Favorable | More Energetically Favorable |

| Dipole Moment | Lower Value | Higher Value | Higher Value |

| H-N Bond Length | N/A | 1.36884 Å | 1.19064 Å |

| This table is generated based on findings for the parent 1,2,4-triazole molecule. researchgate.net |

Vibrational Analysis (IR and Raman Spectra Simulation)

The vibrational properties of the 1,2,4-triazole ring system have been studied using both experimental techniques (FT-IR and FT-Raman spectroscopy) and computational simulations. asianpubs.orgnih.gov For the parent 1H-1,2,4-triazole, which belongs to the Cs point group, there are 18 expected modes of vibration, all of which are active in both IR and Raman spectroscopy (13A' and 5A"). asianpubs.org

Assignments of the observed vibrational bands are often complex due to strong associations in the condensed state, leading to broad, overlapping bands, particularly above 2000 cm⁻¹. asianpubs.org DFT calculations have proven to be a valuable tool in assigning these bands by correlating experimental spectra with simulated spectra. nih.gov For various triazole derivatives, theoretical spectra calculated using methods like B3LYP/6-311++G** show very good agreement with experimental findings. nih.gov

Specific vibrational analysis and simulated IR and Raman spectra for this compound are not extensively documented in the reviewed literature. The presence of the tosyl group would introduce characteristic vibrations, notably those associated with the sulfonyl group (S=O stretching), the phenyl ring, and the methyl group, in addition to modifying the vibrations of the triazole ring itself.

Table 2: Selected Vibrational Wavenumbers (cm⁻¹) for 1H-1,2,4-Triazole (Parent Compound) This table presents a selection of fundamental vibration assignments for the parent 1H-1,2,4-triazole molecule based on experimental data and potential energy distribution (PED) analysis.

| Observed Frequency (cm⁻¹) | Assignment (Mode) |

| 1520 | N2–C3 Stretching |

| 1375 | N2–C3/N4–C5 Stretching |

| 1291 | N4–C3 Stretching |

| 1259 | Ring Breathing |

| 1160 | N1–N2/C3–N4 Stretching |

| 1068 | N1–N2 Stretching |

| Data derived from FT-Raman spectra of 1,2,4-triazole in solution. researchgate.net |

Applications in Advanced Organic Synthesis

1-Tosyl-1H-1,2,4-triazole as a Building Block

The utility of this compound as a direct building block for constructing other heterocyclic rings like pyrroles, imidazoles, and pyridines through pathways such as metal-catalyzed transannulation is not established in scientific literature. This type of reaction, which involves the extrusion of dinitrogen (N₂) from the triazole ring to form a reactive carbene intermediate, is a characteristic feature of 1-tosyl-1H-1,2,3-triazoles. nih.govbeilstein-journals.org The 1,2,4-triazole (B32235) isomer is more stable and does not readily undergo this transformation. Instead, it primarily functions as a reagent where the tosyl group activates the triazole ring, making the 1,2,4-triazolyl moiety an excellent leaving group in nucleophilic substitution reactions.

The synthesis of the heterocycles listed below generally relies on the reactivity of the 1,2,3-triazole isomer. The application of this compound for these specific transformations is not documented.

The synthesis of functionalized pyrroles through the reaction of a tosyl-triazole with various coupling partners is a well-documented transformation. However, this reaction exclusively utilizes 1-tosyl-1,2,3-triazoles. In these rhodium-catalyzed reactions, the 1,2,3-triazole undergoes denitrogenation to form a rhodium azavinyl carbene, which then reacts with components like enol ethers, β-enaminones, or terminal alkynes in a [3+2] annulation to construct the pyrrole (B145914) ring. nih.govbeilstein-journals.orgresearchgate.net There is no evidence in the reviewed literature for this compound participating in this type of reaction to yield pyrroles.

Similar to pyrrole synthesis, the construction of the imidazole (B134444) ring from tosyl-triazoles proceeds via a metal-catalyzed reaction with N-sulfonyl-1,2,3-triazoles. For instance, a rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones can produce highly substituted imidazoles. nih.govrsc.org The reaction mechanism involves the formation of an α-imino rhodium carbene, a species not accessible from the more stable this compound isomer. nih.gov

The synthesis of pyridines via the denitrogenative transannulation of N-tosyl-1,2,3-triazoles has been reported. beilstein-journals.org However, the use of this compound as a precursor for the construction of a simple pyridine (B92270) ring is not a known synthetic route. Methodologies exist for creating fused heterocyclic systems like 1,2,4-triazolo[1,5-a]pyridines, but these typically involve the cyclization of pre-functionalized pyridine derivatives, such as N-(pyridin-2-yl)benzimidamides, rather than building the pyridine ring itself from a triazole. organic-chemistry.org

Research has described the synthesis of β-triazolylenones through a metal-free desulfonylative alkylation of N-tosyl-1,2,3-triazoles with cyclic 1,3-dicarbonyl compounds. beilstein-journals.org This reaction proceeds with complete regioselectivity to afford N¹-alkylated 1,2,3-triazole products. beilstein-journals.org This specific reactivity has not been reported for the this compound isomer.

Cascade reactions, or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. The role of tosyl-triazoles in such cascades to build complex molecules is significant. For example, a controllable cascade reaction involving N-sulfonyl-1,2,3-triazoles and β-enaminones can lead to either imidazoles or pyrroles depending on the substituents. nih.gov These processes are contingent on the initial formation of an α-imino rhodium carbene from the 1,2,3-triazole isomer, a reactivity pathway that this compound does not exhibit. Therefore, its role in these specific types of synthetic cascades is not documented.

Synthesis of Functionalized Heterocycles

Chiral Derivatives and Asymmetric Synthesis

The development of synthetic routes to enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The triazole scaffold has been successfully integrated into chiral molecules, and various asymmetric strategies have been employed for their synthesis.

Research has demonstrated the asymmetric synthesis of a wide array of chiral triazole derivatives. nih.gov In one notable approach, forty-four distinct chiral triazole derivatives were prepared and characterized. nih.gov The enantiomers in some cases showed significantly different biological activities, underscoring the importance of stereochemical control. For instance, enantiomers with an S-configuration, such as compounds designated 10(S) and 43(S), exhibited potent antiviral activity, highlighting the stereospecific interactions of the triazole moiety with biological targets. nih.gov

A highly effective method for producing chiral amino-acid-containing 1,4-disubstituted triazoles involves the use of chiral nickel(II) complexes. acs.orgnih.gov This reaction, which couples azides with Schiff bases of (S)- or (R)-BPB chiral Ni(II) complexes, proceeds with excellent enantioselectivity, often achieving an enantiomeric excess (ee) greater than 99%. acs.orgnih.gov Another significant advancement is the synthesis of enantiopure α-amino acids containing a 1H-1,2,4-triazole ring, which has been achieved using microwave irradiation techniques. rsc.org This method allows for the efficient creation of N-protected triazole-derived α-amino acids, which are valuable building blocks for peptide and drug synthesis. rsc.org

Furthermore, copper-catalyzed asymmetric azide-alkyne cycloaddition (CuAAC) has been a powerful tool for creating chiral triazoles. The synthesis of quaternary oxindoles bearing a 1,2,3-triazole has been accomplished through the asymmetric desymmetrization of oxindole-based heptadiynes, using a copper chloride catalyst in conjunction with a PyBOX ligand. acs.org

Table 1: Examples of Asymmetric Synthesis of Chiral Triazole Derivatives

| Chiral Product Type | Synthetic Method | Catalyst/Chiral Auxiliary | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|

| Amino-acid-containing 1,4-disubstituted triazoles | Azide (B81097) cycloaddition with chiral Schiff bases | (S)- or (R)-BPB Ni(II) complexes | >99% | acs.orgnih.gov |

| Quaternary oxindoles with 1,2,3-triazole | Asymmetric desymmetrization via CuAAC | CuCl / PyBOX ligand | Not specified | acs.org |